2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid
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Overview
Description
2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid is a complex organic compound that features a combination of tert-butoxycarbonyl (Boc) and methoxycarbonyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids with tert-butoxycarbonyl groups, followed by cyclization and esterification reactions . The reaction conditions often include the use of coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide to enhance amide formation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the Boc group.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection of the Boc group , and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve room temperature or slightly elevated temperatures, with reaction times ranging from minutes to hours.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group using oxalyl chloride in methanol yields the corresponding amine .
Scientific Research Applications
2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. The Boc group acts as a protecting group, allowing selective reactions to occur at other functional sites . The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which modulate its chemical behavior.
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds share the Boc protecting group and are used in similar synthetic applications.
Methoxycarbonyl derivatives: Compounds with methoxycarbonyl groups exhibit similar reactivity and are used in esterification reactions.
Uniqueness
2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid is unique due to its combination of Boc and methoxycarbonyl groups, which provide distinct reactivity patterns and synthetic versatility. This makes it a valuable compound in the synthesis of complex organic molecules and in various research applications.
Properties
Molecular Formula |
C15H20N2O6 |
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Molecular Weight |
324.33 g/mol |
IUPAC Name |
8-methoxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(21)16-5-6-17-10(12(18)19)7-9(11(17)8-16)13(20)22-4/h7H,5-6,8H2,1-4H3,(H,18,19) |
InChI Key |
HNRFFYREWDVYJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C=C2C(=O)O)C(=O)OC)C1 |
Origin of Product |
United States |
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